molecular formula C24H18O4 B1660341 1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl- CAS No. 7488-30-4

1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl-

Cat. No. B1660341
CAS RN: 7488-30-4
M. Wt: 370.4 g/mol
InChI Key: AHMOUNNBSBYDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl- is a useful research compound. Its molecular formula is C24H18O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7488-30-4

Product Name

1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl-

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[4-(3-oxo-3-phenylpropanoyl)phenyl]-3-phenylpropane-1,3-dione

InChI

InChI=1S/C24H18O4/c25-21(17-7-3-1-4-8-17)15-23(27)19-11-13-20(14-12-19)24(28)16-22(26)18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

AHMOUNNBSBYDFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 24.0 g (0.2 mol) of acetophenone and 19.4 g (0.1 mol) of dimethyl terephthalate in 150 ml of ether was dropwise added an ether solution of 0.4 mol of lithium diisopropylamide at -20° C. over 2 hours. After the dropwise addition, the mixture was stirred for 1 hour under cooling with ice, then poured into ice-water. After neutralization with an ammonium chloride aqueous solution, it was extracted with ether, and the extract was dried and concentrated. Recrystallization of the residue from methanol gave 9.5 g (28%) of the title compound. m.p. 175°-177° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%

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